![molecular formula C22H22N2O6S B6560243 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide CAS No. 946220-28-6](/img/structure/B6560243.png)
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide
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Description
“N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a tetrahydroquinoline group, which is a type of nitrogen-containing heterocycle . The furan ring is substituted at the 2-position with a carbonyl group .
Scientific Research Applications
- Furan derivatives have gained prominence due to their remarkable therapeutic efficacy. Researchers have synthesized novel furan-based compounds to combat microbial resistance . Specifically, this compound has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria. Its potential lies in addressing the global challenge of drug-resistant infections.
- Beyond the mentioned applications, furan derivatives have been investigated for their diuretic, muscle relaxant, anti-protozoal, and anti-anxiety effects. Researchers continue to explore their diverse pharmacological activities .
Antibacterial Activity
Other Therapeutic Aspects
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-28-17-9-10-19(29-2)21(14-17)31(26,27)23-16-8-7-15-5-3-11-24(18(15)13-16)22(25)20-6-4-12-30-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBRXAXKQUWSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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